molecular formula C12H16INO B14797356 2-(5-Iodo-2-methoxyphenyl)piperidine CAS No. 383128-46-9

2-(5-Iodo-2-methoxyphenyl)piperidine

Cat. No.: B14797356
CAS No.: 383128-46-9
M. Wt: 317.17 g/mol
InChI Key: CRLPGZGXLPTONJ-UHFFFAOYSA-N
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Description

2-(5-Iodo-2-methoxyphenyl)piperidine is a chemical compound with the molecular formula C12H16INO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of iodine and methoxy groups on the phenyl ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodo-2-methoxyphenyl)piperidine can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of multi-component reactions and ionic liquids in the synthesis of piperidine derivatives suggests that similar approaches could be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-2-methoxyphenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-Iodo-2-methoxyphenyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Iodo-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the serotonin and dopamine pathways, to exert its effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)piperidine
  • 2-(5-Chloro-2-methoxyphenyl)piperidine
  • 2-(5-Fluoro-2-methoxyphenyl)piperidine

Uniqueness

2-(5-Iodo-2-methoxyphenyl)piperidine is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different halogen atoms .

Properties

CAS No.

383128-46-9

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

2-(5-iodo-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16INO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3

InChI Key

CRLPGZGXLPTONJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)I)C2CCCCN2

Origin of Product

United States

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